1-(Mesitylsulfonyl)piperidin-4-one
Overview
Description
1-(Mesitylsulfonyl)piperidin-4-one is a chemical compound. It has a molecular weight of 281.37 g/mol and its IUPAC name is 1-(methylsulfonyl)-4-piperidinone .
Synthesis Analysis
Piperidine derivatives, such as this compound, are synthesized using a variety of methods, including the Mannich reaction . This involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H19NO3S. The InChI code for this compound is 1S/C6H11NO3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H2,1H3 .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 281.37 g/mol and its IUPAC name of 1-(methylsulfonyl)-4-piperidinone . More detailed information about its physical and chemical properties was not found in the search results.Scientific Research Applications
Antibacterial Applications
1-(Mesitylsulfonyl)piperidin-4-one derivatives have been explored for their antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, a compound related to this compound, demonstrated moderate to high antibacterial activity against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Additionally, S-substituted aliphatic analogs of 2-mercapto-5-(1-(4-toluenesulfonyl) piperidin-4-yl)-1,3,4-oxadiazole were synthesized and found to have significant antibacterial activity against various bacterial strains (Sattar et al., 2016).
Corrosion Inhibition
Piperidine derivatives, which include this compound, have been used in studies focusing on corrosion inhibition. Quantum chemical and molecular dynamic simulation studies have been conducted to predict the efficiency of certain piperidine derivatives as inhibitors of iron corrosion (Kaya et al., 2016).
Synthesis and Characterization Studies
The synthesis and characterization of various derivatives of this compound have been extensively studied. For example, thermal, optical, etching, and structural studies, along with theoretical calculations, have been performed on specific compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime (Karthik et al., 2021).
Application in Synthesis of Other Compounds
The derivatives of this compound have been utilized in the synthesis of other complex compounds. For instance, hyperbranched polymers with a 100% degree of branching have been prepared using monomers based on piperidine-4-one, offering unique structural and functional properties (Sinananwanich et al., 2009).
Mechanism of Action
Target of Action
The primary target of 1-(Mesitylsulfonyl)piperidin-4-one is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells . This blockade of the CCR5 receptor is a key step in the biochemical pathway that leads to the prevention of HIV-1 infection .
Result of Action
The result of the action of this compound is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the infection process .
Safety and Hazards
The safety information for 1-(Mesitylsulfonyl)piperidin-4-one includes hazard statements H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Future Directions
Piperidine derivatives, including 1-(Mesitylsulfonyl)piperidin-4-one, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10-8-11(2)14(12(3)9-10)19(17,18)15-6-4-13(16)5-7-15/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJETYOAYDFXNCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(=O)CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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